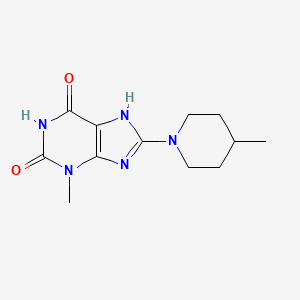
3-methyl-8-(4-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-methyl-8-(4-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione, also known as MPD, is a purine derivative that has been extensively studied for its potential applications in scientific research. MPD is a potent antagonist of the adenosine A1 receptor and has been shown to have a wide range of effects on various physiological and biochemical processes.
Applications De Recherche Scientifique
Ionisation and Methylation Reactions of Purine-6,8-diones
Purine-6,8-diones, categorized based on their substitution patterns, exhibit distinct ionization and methylation behaviors. For instance, compounds with a 3-methyl substituent (similar to the compound ) tend to form anions primarily by proton loss from position 9. Their methylation typically occurs at position 9, unless steric hindrance from the 3-methyl group redirects the reaction. This characteristic reactivity provides insights into the potential modifications and derivatizations of such compounds for various scientific applications (Rahat, Bergmann, & Tamir, 1974).
Pharmacological Evaluation of Purine Derivatives
Purine derivatives, including those similar to "3-methyl-8-(4-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione," have been extensively studied for their potential receptor affinity and pharmacological properties. For example, a study on 8-aminoalkyl derivatives of purine-2,6-dione revealed compounds with promising psychotropic activities, particularly as ligands for 5-HT1A, 5-HT2A, and 5-HT7 receptors. Such compounds have shown anxiolytic and antidepressant properties in pharmacological evaluations, indicating the potential of purine derivatives in developing new therapeutic agents (Chłoń-Rzepa et al., 2013).
Molecular Interactions of Methylxanthines
The study of molecular interactions in methylxanthines, which share structural similarities with purine derivatives, provides valuable insights into the potential biological activities of compounds like "3-methyl-8-(4-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione." Investigations into the nuclear quadrupole resonance of methylxanthines have elucidated the role of intra- and intermolecular interactions, such as hydrogen bonds and π-π stacking, in determining the biological activity profiles of these compounds. Understanding these molecular interactions can guide the design and synthesis of purine derivatives with targeted pharmacological effects (Latosińska et al., 2014).
Propriétés
IUPAC Name |
3-methyl-8-(4-methylpiperidin-1-yl)-7H-purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N5O2/c1-7-3-5-17(6-4-7)11-13-8-9(14-11)16(2)12(19)15-10(8)18/h7H,3-6H2,1-2H3,(H,13,14)(H,15,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRWPHXXAOJBANP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NC3=C(N2)C(=O)NC(=O)N3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-8-(4-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(5E)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B2990000.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-3-(4-methoxyphenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide](/img/no-structure.png)
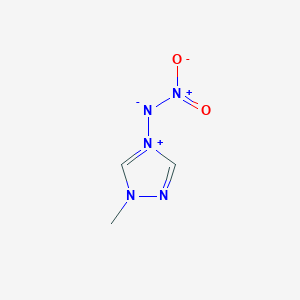
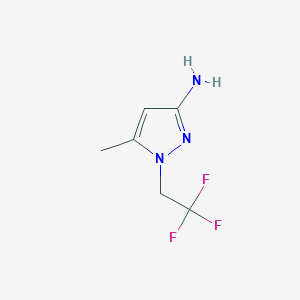
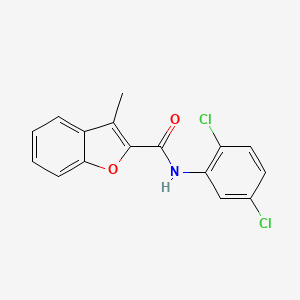
![(2Z)-2-amino-3-[(E)-[(5-chloro-2-hydroxyphenyl)methylidene]amino]but-2-enedinitrile](/img/structure/B2990007.png)
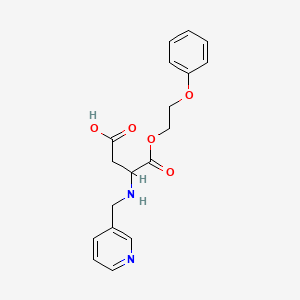
![2-chloro-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2990012.png)
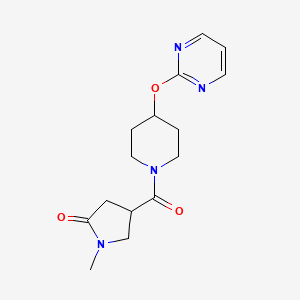
![2-(2-((4-Methoxyphenyl)sulfonyl)acetamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2990014.png)
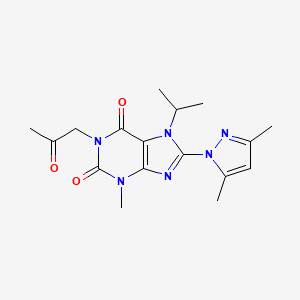
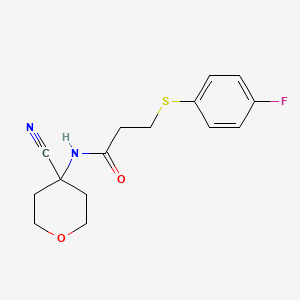
![N-([2,2'-bifuran]-5-ylmethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2990018.png)
![N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2990022.png)